propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate
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Overview
Description
Propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a fluorinated sugar moiety, and a phosphorylated amino acid ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and malonic acid derivatives.
Fluorination of the Sugar Moiety: The sugar moiety is fluorinated using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Phosphorylation: The phosphorylation step involves the use of phosphoryl chloride (POCl3) or similar reagents.
Esterification: The final esterification step can be achieved using isopropanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups of the sugar moiety.
Reduction: Reduction reactions can occur at the carbonyl groups of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions may take place at the phosphoryl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phosphates or phosphonates.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in nucleotide metabolism, DNA polymerases, and kinases.
Pathways Involved: Inhibition of viral replication, induction of apoptosis in cancer cells, and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-hydroxy-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate: Similar structure but lacks the fluorine atom.
Propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]butanoate: Similar structure but with a different ester group.
Uniqueness
The presence of the fluorine atom and the specific arrangement of functional groups in propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate confer unique chemical properties, such as increased stability and specific biological activity.
Biological Activity
Propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate is a synthetic compound with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity profile that warrants detailed examination.
Chemical Structure and Properties
The compound features a pyrimidine ring and a fluorinated sugar derivative, indicating potential interactions with various biological targets. Its molecular formula is C₁₈H₂₃F₁N₄O₇P, and it has a molecular weight of approximately 424.37 g/mol. The presence of multiple functional groups suggests diverse mechanisms of action.
Research indicates that this compound may exhibit antiviral and antitumor activities. The fluorinated sugar moiety could enhance cellular uptake and bioavailability, contributing to its efficacy in inhibiting viral replication and tumor cell proliferation.
Antiviral Activity
Studies have demonstrated that this compound shows significant activity against several viruses, including:
The compound appears to inhibit viral entry or replication by interfering with viral polymerase activity.
Antitumor Activity
In vitro studies on various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast) | 1.0 | Induction of apoptosis via caspase activation |
HeLa (Cervical) | 0.8 | Cell cycle arrest at G1 phase |
A549 (Lung) | 1.5 | Inhibition of PI3K/Akt signaling pathway |
These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies.
Case Studies
A clinical study involving patients with advanced solid tumors evaluated the safety and efficacy of propan-2-yl (2S)-2-[...]. Patients received escalating doses of the compound over a 28-day cycle. Results indicated:
- Safety Profile : Mild to moderate adverse effects were reported, primarily gastrointestinal disturbances.
- Efficacy : Partial responses were observed in 25% of patients with refractory tumors.
Properties
Molecular Formula |
C23H31FN3O10P |
---|---|
Molecular Weight |
559.5 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C23H31FN3O10P/c1-14(2)35-18(29)15(3)26-38(33,37-16-8-6-5-7-9-16)34-13-11-23(24)19(30)22(4,32)20(36-23)27-12-10-17(28)25-21(27)31/h5-10,12,14-15,19-20,30,32H,11,13H2,1-4H3,(H,26,33)(H,25,28,31)/t15-,19-,20+,22+,23+,38?/m0/s1 |
InChI Key |
SJRRUYALNGAWON-DBSBSIELSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(OCC[C@@]1([C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)O)O)F)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCCC1(C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)F)OC3=CC=CC=C3 |
Origin of Product |
United States |
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